molecular formula C12H11F3N2S B2364981 6-Cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625377-26-6

6-Cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2364981
CAS No.: 625377-26-6
M. Wt: 272.29
InChI Key: RKBMEKNGSAQUMM-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-ethylthio-4-(trifluoromethyl)pyridine-3-carbonitrile, commonly known as CCTP, is a pyridine derivative. It is a part of the trifluoromethylpyridine (TFMP) family, which are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, including CCTP, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice between these methods depends largely on the identity of the desired target compound .


Molecular Structure Analysis

CCTP has a molecular formula of C12H11F3N2S and a molecular weight of 272.29. It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving CCTP are part of the broader reactions of the TFMP family. These reactions often involve the introduction of TFMP groups within the structures of other molecules . The presence of a fluorine atom and a carbon-containing pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of CCTP are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Crystal Structure and Mechanistic Studies

The compound's structure and mechanism were explored through the synthesis of related compounds. For example, the crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was determined, revealing insights into the reaction mechanism of a similar compound with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013). Additionally, the synthesis and crystal structure determination of related compounds like 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile highlighted the importance of the compound's structural analysis in understanding its properties (Moustafa & Girgis, 2007).

Synthesis of Derivatives and Building Blocks

The synthesis of derivatives and building blocks related to the compound has been a focal point of research. Notable works include the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, providing a versatile building block for the synthesis of trifluoromethylated N-heterocycles (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019). Another study synthesized 2-thioxo-6-trifluoromethyl-1,2-dihydropyridine-3-carbonitrile, which was used to produce various derivatives, illustrating the compound's role in creating multifunctional molecules (Dyachenko, Tkachev, & Dyachenko, 2009).

Mechanism of Action

The biological activities of TFMP derivatives, including CCTP, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives, including CCTP, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP, including CCTP, will be discovered in the future .

Properties

IUPAC Name

6-cyclopropyl-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2S/c1-2-18-11-8(6-16)9(12(13,14)15)5-10(17-11)7-3-4-7/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBMEKNGSAQUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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